2-hydroxy-N'-propionylbenzohydrazide
Description
2-Hydroxy-N'-propionylbenzohydrazide is a benzohydrazide derivative characterized by a hydroxyl group at the 2-position of the benzene ring and a propionyl group (CH₂CH₂CO-) attached to the hydrazide nitrogen (N'). The compound’s molecular formula is hypothesized as C₁₀H₁₂N₂O₃, with a molecular weight of 208.21 g/mol. Its regioisomeric properties and hydrogen-bonding capabilities are expected to influence crystallinity and bioactivity, as seen in related hydrazides .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-hydroxy-N'-propanoylbenzohydrazide |
InChI |
InChI=1S/C10H12N2O3/c1-2-9(14)11-12-10(15)7-5-3-4-6-8(7)13/h3-6,13H,2H2,1H3,(H,11,14)(H,12,15) |
InChI Key |
DXTBBELJZACUHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NNC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Crystallographic Properties
Notes:
- The propionyl group in 2-hydroxy-N'-propionylbenzohydrazide introduces greater conformational flexibility compared to smaller acyl groups (e.g., acetyl) due to its three-carbon chain. This may reduce planarity and alter hydrogen-bonding networks .
- Halogen-substituted analogs (e.g., 4-iodo derivative ) exhibit additional non-covalent interactions (e.g., halogen bonding), enhancing thermal stability and crystal packing efficiency.
Hirshfeld Surface and Intermolecular Interactions
Table 2: Hirshfeld Surface Contributions
Key Findings :
- Propionyl-substituted hydrazides are expected to show reduced H⋯H contributions (e.g., ~50–55%) compared to methylated analogs due to bulkier substituents disrupting close-packing .
- The hydroxyl group in 2-hydroxy-N'-propionylbenzohydrazide likely drives H⋯O/O⋯H interactions (~30–35%), similar to compound 2 in Table 2, facilitating dimer or chain formation in crystals .
Table 3: Reported Bioactivity of Analogous Compounds
Insights :
- Copper complexes of benzohydrazides (e.g., ) demonstrate enhanced cytotoxicity, suggesting that 2-hydroxy-N'-propionylbenzohydrazide could serve as a ligand for metal-based therapeutics.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
